molecular formula C18H14N2O2S2 B2691374 (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868146-80-9

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No. B2691374
M. Wt: 354.44
InChI Key: OJAQHAHCJFZTKB-WJDWOHSUSA-N
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Description

“(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide” is a chemical compound with promising potential in various fields of scientific research and industry. It is related to the family of rhodanine-3-acetic acid derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.41 . The compound demonstrates high thermal stability, with stability demonstrated above 240°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have synthesized novel derivatives of thiazolidinone compounds, including "(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide," and tested them for antimicrobial activity. For instance, Kerru et al. (2019) synthesized a new series of thienopyrimidine tagged rhodanine derivatives and found some compounds to exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia with minimum inhibitory concentrations (MICs) indicative of their potent antibacterial properties compared with standard antibiotics (Kerru et al., 2019).

Anti-inflammatory Activity

Research has also been conducted on the anti-inflammatory properties of thiazolidinone derivatives. For example, the synthesis of novel acetamides and their evaluation for anti-inflammatory activity were reported, highlighting the potential use of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs). Compounds demonstrated significant anti-inflammatory activity, indicating their potential as leads for further pharmaceutical development (Golota et al., 2015).

Antitumor and Anticancer Activity

Additionally, research has focused on the antitumor and anticancer potential of thiazolidinone derivatives. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity in vitro against various human tumor cell lines. Certain compounds were found to exhibit considerable anticancer activity, suggesting the relevance of thiazolidinone derivatives in cancer research (Yurttaş et al., 2015).

Crystal Structure Analysis

The crystal structures of related thiazolidinone compounds have been analyzed to better understand their chemical properties and interactions. Galushchinskiy et al. (2017) described the crystal structures of two acetamide derivatives, providing insights into their molecular configurations which are crucial for the design of compounds with enhanced biological activity (Galushchinskiy et al., 2017).

properties

IUPAC Name

N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQHAHCJFZTKB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

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